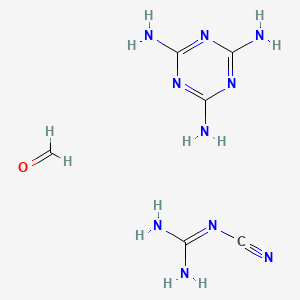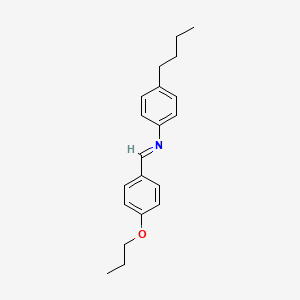
N-(4-Propoxybenzylidene)-4-butylaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-Propoxybenzylidene)-4-butylaniline is an organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N-(4-Propoxybenzylidene)-4-butylaniline can be synthesized through a condensation reaction between 4-butylaniline and 4-propoxybenzaldehyde. The reaction typically occurs in the presence of an acid catalyst, such as hydrochloric acid or acetic acid, under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-Propoxybenzylidene)-4-butylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the Schiff base back to the corresponding amine and aldehyde.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions) can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives such as nitro compounds or quinones.
Reduction: The corresponding amine (4-butylaniline) and aldehyde (4-propoxybenzaldehyde).
Substitution: Substituted aromatic compounds with various functional groups.
Applications De Recherche Scientifique
N-(4-Propoxybenzylidene)-4-butylaniline has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: Investigated for its potential antimicrobial and antifungal activities.
Medicine: Explored for its potential use in drug development, particularly as a precursor for bioactive compounds.
Industry: Utilized in the synthesis of liquid crystals and other advanced materials with specific optical and electronic properties.
Mécanisme D'action
The mechanism of action of N-(4-Propoxybenzylidene)-4-butylaniline depends on its application. In biological systems, the compound may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The Schiff base moiety can also facilitate the formation of coordination complexes with metal ions, which can exhibit unique catalytic or biological activities.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(4-Propoxybenzylidene)-4-hexylaniline: Similar structure with a hexyl group instead of a butyl group.
N-(4-Propoxybenzylidene)-4-sec-butylaniline: Similar structure with a sec-butyl group instead of a butyl group.
N-(4-Propoxybenzylidene)-4-methylaniline: Similar structure with a methyl group instead of a butyl group.
Uniqueness
N-(4-Propoxybenzylidene)-4-butylaniline is unique due to its specific combination of the propoxybenzylidene and butylaniline moieties, which can impart distinct physical and chemical properties
Propriétés
Numéro CAS |
30298-88-5 |
|---|---|
Formule moléculaire |
C20H25NO |
Poids moléculaire |
295.4 g/mol |
Nom IUPAC |
N-(4-butylphenyl)-1-(4-propoxyphenyl)methanimine |
InChI |
InChI=1S/C20H25NO/c1-3-5-6-17-7-11-19(12-8-17)21-16-18-9-13-20(14-10-18)22-15-4-2/h7-14,16H,3-6,15H2,1-2H3 |
Clé InChI |
CCTRVRXHBJSZDZ-UHFFFAOYSA-N |
SMILES canonique |
CCCCC1=CC=C(C=C1)N=CC2=CC=C(C=C2)OCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


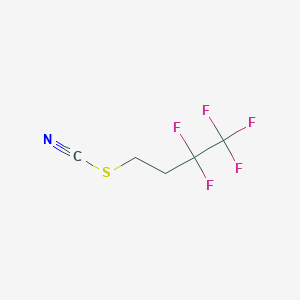
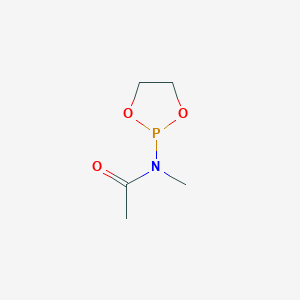

![1-[4-(Methylsulfanyl)phenyl]-2-(4-nitrophenyl)ethanol](/img/structure/B14683016.png)


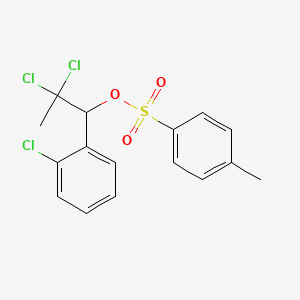
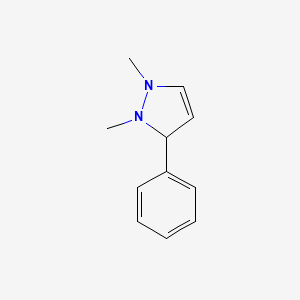
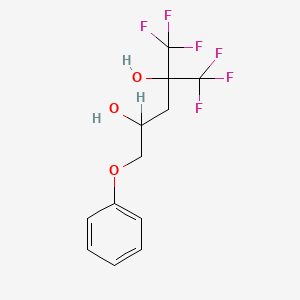

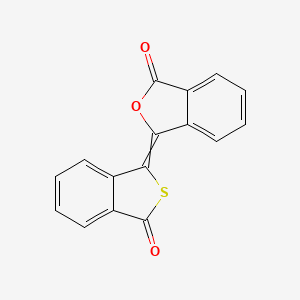
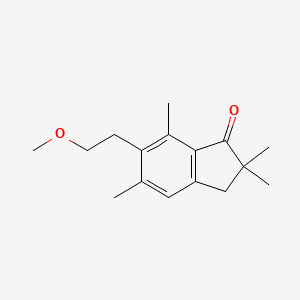
![6-O-[Hydroxy(oxo)phosphaniumyl]-D-sorbose](/img/structure/B14683053.png)
